molecular formula C8H5BrN2O B13666695 4-Bromo-5-(pyridin-3-yl)oxazole

4-Bromo-5-(pyridin-3-yl)oxazole

Cat. No.: B13666695
M. Wt: 225.04 g/mol
InChI Key: RYXUMYUISMKQMU-UHFFFAOYSA-N
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Description

4-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both a bromine atom and a pyridine ring attached to an oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopyridine with an oxazole precursor in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-5-(pyridin-3-yl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(pyridin-2-yl)oxazole
  • 4-Bromo-5-(pyridin-4-yl)oxazole
  • 5-(Pyridin-3-yl)oxazole

Uniqueness

4-Bromo-5-(pyridin-3-yl)oxazole is unique due to the specific positioning of the bromine atom and the pyridine ring, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-5-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12-5-11-8)6-2-1-3-10-4-6/h1-5H

InChI Key

RYXUMYUISMKQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CO2)Br

Origin of Product

United States

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